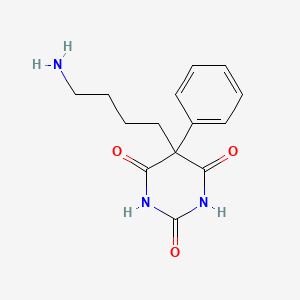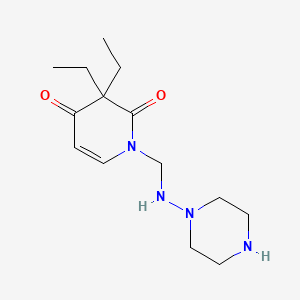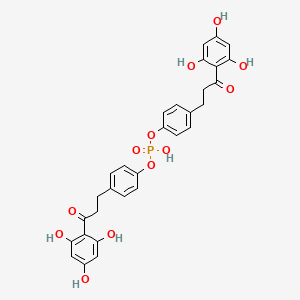
Trimethyloxonium tetrafluoroborate
説明
Trimethyloxonium tetrafluoroborate (often referred to as Meerwein’s salt ) is an organic compound with the chemical formula [(CH₃)₃O⁺ ][BF₄⁻]. It serves as a potent methylating agent, acting as a synthetic equivalent of the CH₃⁺ cation. This white solid rapidly decomposes upon exposure to atmospheric moisture but can be weighed quickly without inert atmosphere protection .
科学的研究の応用
Organic Synthesis: Methylating Agent
Trimethyloxonium tetrafluoroborate is a potent methylating agent, often used to transfer a methyl group to organic substrates. It’s particularly useful in situations where other methylating agents fail due to its high reactivity and ability to form stable carbon-carbon bonds .
Pharmaceutical Chemistry: Esterification of Carboxylic Acids
In pharmaceutical research, Meerwein’s salt is employed for the esterification of carboxylic acids. This is crucial for the synthesis of various ester prodrugs, which can enhance the bioavailability of therapeutic compounds .
Polymer Chemistry: Polymerization Catalyst
This compound acts as a catalyst in the polymerization of cyclic sulfides and ethers. It helps in creating polymers with specific properties, which can be used in medical devices, coatings, and as materials with unique electrical conductivities .
Analytical Chemistry: Activation of C-X Multiple Bonds
The salt is used to activate C-X multiple bonds, which is a key step in the structural analysis of organic compounds. This activation is essential for certain types of spectroscopic analysis and helps in understanding the molecular structure of complex molecules .
Material Science: Beckmann Rearrangement
Meerwein’s salt is utilized in the Beckmann rearrangement of oximes, which is a method to transform oximes into amides. This reaction is significant in the development of new materials and in the modification of existing materials to enhance their properties .
Environmental Chemistry: Study of Hydrolysis Reactions
Due to its rapid hydrolysis upon exposure to moisture, Trimethyloxonium tetrafluoroborate is studied in environmental chemistry to understand the degradation of chemical compounds in aquatic systems and the resultant environmental impact .
Chemical Education: Demonstrating Electrophilic Methylation
In educational settings, this compound is used to demonstrate the principles of electrophilic methylation in organic chemistry labs. It provides a clear example of how methyl groups are transferred in chemical reactions .
Nanotechnology: Surface Modification
Researchers in nanotechnology use Meerwein’s salt for the surface modification of nanoparticles. This modification can alter the surface properties of nanoparticles, making them suitable for targeted drug delivery and diagnostic applications .
特性
IUPAC Name |
trimethyloxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBKHWOFJNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[O+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883377 | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyloxonium tetrafluoroborate | |
CAS RN |
420-37-1 | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



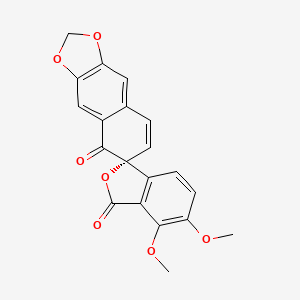


![Methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1221033.png)
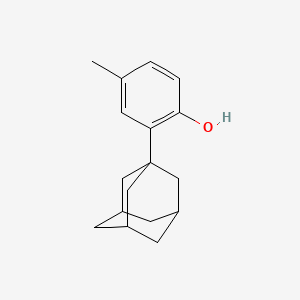
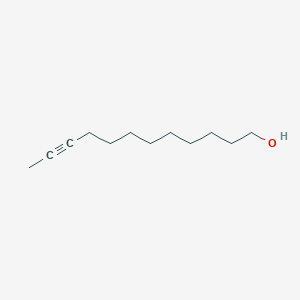
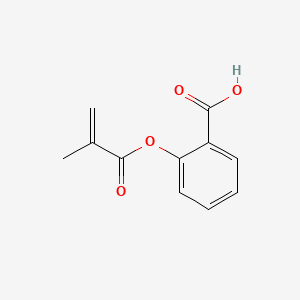

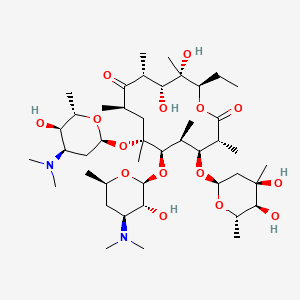

![3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one](/img/structure/B1221043.png)
